molecular formula C6H13F B1252246 2-Fluorohexane CAS No. 372-54-3

2-Fluorohexane

Cat. No.: B1252246
CAS No.: 372-54-3
M. Wt: 104.17 g/mol
InChI Key: KDSVEERUTJJIEW-UHFFFAOYSA-N
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Description

2-Fluorohexane (C₆H₁₃F) is a fluorinated alkane where a fluorine atom substitutes a hydrogen at the second carbon of the hexane chain. This structural modification imparts unique chemical properties, such as enhanced bond stability due to the strong C-F bond (approximately 485 kJ/mol) compared to other carbon-halogen bonds . The fluorine atom’s electronegativity and small atomic radius contribute to its inertness in nucleophilic substitution and elimination reactions, making this compound a stable intermediate in synthetic organic chemistry.

Properties

CAS No.

372-54-3

Molecular Formula

C6H13F

Molecular Weight

104.17 g/mol

IUPAC Name

2-fluorohexane

InChI

InChI=1S/C6H13F/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3

InChI Key

KDSVEERUTJJIEW-UHFFFAOYSA-N

SMILES

CCCCC(C)F

Canonical SMILES

CCCCC(C)F

Synonyms

2-fluorohexane

Origin of Product

United States

Comparison with Similar Compounds

This section evaluates 2-fluorohexane against structurally analogous haloalkanes (2-chlorohexane, 2-bromohexane) and non-halogenated alkanes (hexane, 2-methylhexane). Key parameters include bond strength, reactivity, and physical properties.

Bond Strength and Reactivity

The C-F bond in this compound exhibits significantly higher dissociation energy compared to C-Cl and C-Br bonds. For instance:

  • E2 Elimination Reactivity : Fluorine’s poor leaving-group ability is evident in its dissociation rate, which is 2×10³ times slower than chlorine and 1×10⁵ times slower than bromine in E2 reactions (e.g., conversion to 2-hexene) .
  • Nucleophilic Substitution (SN2) : The C-F bond’s stability renders this compound inert in SN2 mechanisms, unlike 2-chlorohexane and 2-bromohexane, which readily undergo substitution with nucleophiles like hydroxide or iodide .

Table 1: Bond Properties and Reactivity

Compound Bond Dissociation Energy (kJ/mol) Relative E2 Reactivity (vs. F) SN2 Reactivity
This compound 485 1 (reference) Negligible
2-Chlorohexane 327 2×10³ High
2-Bromohexane 285 1×10⁵ Very High
Physical Properties

Fluorination marginally affects boiling points compared to non-halogenated analogs due to fluorine’s low polarizability. For example:

  • Boiling Points : this compound (≈98°C) vs. hexane (69°C) and 2-methylhexane (90°C) .
  • Dipole Moment : The C-F bond creates a dipole (≈1.41 D), enhancing solubility in polar solvents relative to hexane .

Table 2: Physical Properties

Compound Boiling Point (°C) Dipole Moment (D) Water Solubility (mg/L)
This compound ~98 1.41 <100
Hexane 69 0 9.5
2-Methylhexane 90 0 12.3
Environmental and Toxicological Profiles
  • Persistence : Fluorinated alkanes like this compound are more environmentally persistent than chlorinated/brominated analogs due to C-F bond stability, though they are less studied than perfluorinated sulfonates (e.g., PFHxS) .

Table 3: Environmental Impact

Compound Half-life in Water (days) Bioaccumulation Potential
This compound >100 Low
2-Chlorohexane ~30 Moderate
2-Bromohexane ~10 High

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